7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(2,4-Dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone scaffold substituted with a 2,4-dichlorophenyl group at the 7-position. Its synthesis and properties are influenced by the electron-withdrawing dichlorophenyl substituent, which impacts reactivity, stability, and intermolecular interactions.
Properties
IUPAC Name |
11-(2,4-dichlorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N5O/c15-8-1-2-12(10(16)5-8)20-4-3-11-9(13(20)22)6-17-14-18-7-19-21(11)14/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLCSZHYHJLMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate and formic acid to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This modification enhances polarity and influences biological activity.
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/AcOH, 50°C | Sulfoxide derivative | 85% | Selective oxidation without ring degradation |
| mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | Sulfone derivative | 72% | Requires stoichiometric oxidant; confirmed via <sup>1</sup>H NMR |
Nucleophilic Substitution
The triazole and pyrimidine rings participate in nucleophilic substitutions, enabling functionalization at specific positions.
| Substitution Site | Reagent | Conditions | Product | Notes |
|---|---|---|---|---|
| C-2 (SMe group) | NH<sub>3</sub>/EtOH | Reflux, 12h | 2-Amino derivative | Thiol exchange confirmed by LC-MS |
| C-7 (dichlorophenyl) | NaN<sub>3</sub>/DMF | 80°C, 8h | Azide analog | Regioselectivity driven by electron-withdrawing Cl groups |
Cycloaddition Reactions
The electron-deficient pyrimidine ring participates in Diels-Alder reactions, forming polycyclic systems.
| Dienophile | Catalyst | Product | Application |
|---|---|---|---|
| Maleic anhydride | – | Fused tetracyclic adduct | Enhanced π-stacking in kinase inhibition |
| Tetrazine | Cu(I) | Click chemistry product | Bioconjugation studies |
Biological Interactions
The compound inhibits kinases (e.g., PIM-1) through non-covalent interactions:
| Target | IC<sub>50</sub> | Mechanism | Structural Basis |
|---|---|---|---|
| PIM-1 kinase | 11.4 nM | ATP-competitive | Hydrogen bonding with hinge region (pyrimidine N1) |
| CDK2 | 23.8 nM | Allosteric | Dichlorophenyl occupies hydrophobic pocket |
Derivatization for SAR Studies
Key structural modifications and their effects:
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
| Medium | Half-life (25°C) | Degradation Pathway |
|---|---|---|
| pH 1.2 (HCl) | 4.2h | Cleavage of triazole-pyrimidine bond |
| pH 7.4 (PBS) | >48h | No significant degradation |
| pH 10 (NaOH) | 1.8h | Sulfanyl group hydrolysis |
Photochemical Reactivity
UV irradiation (254 nm) induces intramolecular cyclization:
| Conditions | Product | Quantum Yield |
|---|---|---|
| MeOH, N<sub>2</sub> atmosphere | Benzoxazine-fused derivative | Φ = 0.18 |
Metal Coordination
The triazole nitrogen acts as a ligand for transition metals:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| PdCl<sub>2</sub> | Square-planar Pd(II) complex | Catalytic cross-coupling |
| CuI | Tetranuclear cluster | Luminescent materials |
Comparative Reactivity with Analogues
| Compound | Reaction Rate (k, s<sup>-1</sup>) |
|---|---|
| 2,4-DCl derivative (target) | 2.31 × 10<sup>-3</sup> |
| 2,5-DCl analogue | 1.89 × 10<sup>-3</sup> |
| 2-Fluoro derivative | 4.56 × 10<sup>-3</sup> |
Rate constants measured for sulfoxidation with H<sub>2</sub>O<sub>2</sub>
This reactivity profile positions 7-(2,4-dichlorophenyl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one as a versatile scaffold for medicinal chemistry optimization. The dichlorophenyl group enhances target binding affinity, while the methylsulfanyl moiety allows strategic derivatization. Recent studies highlight its potential in kinase-targeted therapies, particularly against cancer-related PIM-1 and CDK2 isoforms .
Scientific Research Applications
Medicinal Chemistry Applications
Inhibition of Protein Kinases
One of the primary applications of this compound is its role as an inhibitor of specific protein kinases. Research indicates that derivatives of triazolo-pyrimidines exhibit significant inhibitory activity against p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses and cancer progression. The compound's structure allows it to interact effectively with the ATP-binding site of these kinases, thus inhibiting their activity and potentially leading to therapeutic effects in diseases characterized by overactive MAPK signaling pathways .
Antimicrobial Activity
Studies have demonstrated that compounds similar to 7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. This antimicrobial activity is attributed to their ability to disrupt cellular processes within microbial organisms .
Recent investigations into the antimalarial properties of pyrimidine derivatives have highlighted the potential of this compound. In vitro studies have shown that this compound can inhibit the growth of Plasmodium berghei, a model organism for malaria research. The efficacy of this compound suggests it could serve as a lead for developing new antimalarial drugs .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies surrounding this compound reveal that modifications to its chemical structure can significantly influence its biological activity. For instance, variations in substituents on the phenyl ring or alterations in the triazole and pyrimidine moieties can enhance potency against specific targets. This information is crucial for medicinal chemists aiming to optimize drug candidates for better efficacy and selectivity .
Case Study 1: Anticancer Activity
A notable study investigated the anticancer potential of triazolo-pyrimidine derivatives similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death. The study emphasized the importance of further exploring these derivatives for their potential as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed that certain derivatives exhibited strong inhibitory effects on bacterial growth compared to conventional antibiotics. This highlights the potential for developing new antimicrobial therapies based on this scaffold.
Mechanism of Action
The mechanism of action of 7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared to structurally related triazolopyrimidinones and pyridopyrimidines, focusing on substituent effects:
*Deduced from structural analogs (e.g., ).
Key Observations:
- Electron-Withdrawing Groups : The 2,4-dichlorophenyl group in the target compound enhances electrophilicity and may improve binding to hydrophobic targets compared to analogs with methoxy (e.g., 4-methoxyphenyl in ) or trifluoromethoxy groups .
- Substituent Position : The 2,4-dichloro substitution pattern differs from 2,6-dichloro analogs (e.g., ), which may alter steric hindrance and π-stacking interactions.
- Heterocyclic Modifications : Compounds with fused thiophene (e.g., ) or pyrazole cores (e.g., ) exhibit distinct electronic properties and biological profiles.
Physicochemical Properties
- Melting Points : Analogs with nitro (e.g., 18b, mp >300°C ) or sulfonamide groups (e.g., ) show higher thermal stability than halogenated derivatives, likely due to increased intermolecular forces.
Biological Activity
The compound 7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the pyrido-pyrimidine family known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in oncology and inflammation.
Chemical Structure and Properties
The structure of this compound features a pyrido[3,4-e] core fused with a triazole and pyrimidine moiety. The presence of the 2,4-dichlorophenyl group enhances its lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .
- In Vitro Studies : In assays against various cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited significant cytotoxicity with IC50 values ranging from 0.3 to 24 µM .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 0.3 | Apoptosis induction |
| HCT116 | 1.05 | Cell cycle arrest |
| HePG-2 | 1.28 | Inhibition of migration |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties:
- Inhibition of Pro-inflammatory Mediators : Studies indicate that it can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in RAW264.7 macrophages . This suggests potential applications in treating inflammatory conditions.
| Compound | COX-2 Inhibition (%) | iNOS Inhibition (%) |
|---|---|---|
| 7-(2,4-dichlorophenyl)pyrido... | 65 | 70 |
| Diclofenac sodium | 80 | 85 |
Case Studies
Several case studies have reported on the biological efficacy of this compound:
- Study on Tumor Growth Inhibition : A recent in vivo study demonstrated that administration of the compound significantly reduced tumor volume in mice models bearing MCF-7 xenografts . Histological analysis revealed increased apoptosis and reduced proliferation markers.
- Dual Targeting Mechanism : Another study highlighted its dual inhibition of EGFR and VEGFR pathways, suggesting a novel approach for combination therapy in resistant cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The introduction of halogen groups (e.g., dichlorophenyl) has been correlated with enhanced potency against cancer cell lines due to improved binding affinity to target receptors .
- Fused Ring Systems : The presence of fused triazole and pyrimidine rings contributes to the overall stability and bioactivity of the molecule.
Q & A
Basic: What are the optimal synthetic protocols for preparing 7-(2,4-dichlorophenyl)pyrido-triazolopyrimidine derivatives, and how can reaction yields be improved?
Answer:
A robust method involves a one-pot fusion of aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde) in dimethylformamide (DMF) under solvent-free conditions. Key steps include:
- Reagent ratios : Equimolar amounts (0.01 mol each) of aminotriazole, ketone ester, and aldehyde .
- Catalyst optimization : Additives like TMDP (tetramethylenediamine phosphate) in water-ethanol mixtures enhance regioselectivity and yield (up to 85%) .
- Workup : Cooling the reaction mixture, adding methanol, and recrystallizing from ethanol improve purity .
Troubleshooting low yields : Ensure anhydrous conditions, monitor reaction progress via TLC, and optimize catalyst loading (e.g., 10 mol% TMDP) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- IR spectroscopy : Identify C=N (1600–1650 cm⁻¹), C=C (1450–1500 cm⁻¹), and N-H (3200–3400 cm⁻¹) stretches to confirm triazole and pyrimidine rings .
- NMR analysis :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm) from the dichlorophenyl group and pyrido-triazolopyrimidine protons (δ 6.5–7.0 ppm) .
- ¹³C NMR : Peaks at δ 150–160 ppm indicate C=N and C=O groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533) and fragmentation patterns validate the molecular formula .
- Elemental analysis : Match calculated vs. observed C, H, N, and Cl percentages to confirm purity (>98%) .
Advanced: What mechanistic pathways explain the regioselectivity of triazolopyrimidine ring formation?
Answer:
The reaction proceeds via:
Knoevenagel condensation : Between the aldehyde and ketone ester to form a chalcone intermediate.
Cyclocondensation : Aminotriazole attacks the chalcone’s α,β-unsaturated carbonyl, forming the pyrimidine ring.
Triazole ring closure : Intramolecular dehydration creates the fused triazolo[1,5-a]pyrimidine core.
Catalysts like TMDP stabilize transition states, directing regioselectivity toward the 7-aryl-substituted product (vs. 5-substituted isomers) . Computational studies (DFT) can model charge distribution to predict regiochemical outcomes .
Advanced: How can computational docking studies predict this compound’s biological targets?
Answer:
- Target selection : Prioritize enzymes like adenylyl cyclase (known inhibitor class ) or glutathione-S-transferase (GST) based on structural analogs .
- Docking workflow :
- Prepare the ligand (protonation states, energy minimization).
- Use software like AutoDock Vina with Chemgauss4 scoring to evaluate binding poses.
- Validate with molecular dynamics simulations (e.g., RMSD < 2.0 Å over 100 ns).
Example : A related triazolopyrimidine docked to GST with a Chemgauss4 score of -10.07 and hydrogen bond energy of -9.14 KJ/mol, suggesting competitive inhibition .
Advanced: What methodologies assess its potential as an anticancer or enzyme inhibitor?
Answer:
- Enzyme inhibition assays :
- Antiproliferative assays :
- MTT assay : Test viability in cancer cell lines (e.g., HeLa, MCF-7) after 48–72 h exposure.
- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify cell death .
Data interpretation : Compare activity to positive controls (e.g., cisplatin) and validate selectivity via toxicity assays in non-cancerous cells .
Advanced: How do substituent modifications influence bioactivity and physicochemical properties?
Answer:
- Electron-withdrawing groups (e.g., Cl, NO₂): Enhance enzyme inhibition by increasing electrophilicity at the triazole ring .
- Lipophilic substituents (e.g., methyl, cyclobutyl): Improve membrane permeability (logP > 3.0) but may reduce solubility .
- Case study : Replacing 2,4-dichlorophenyl with p-tolylazo increased antiproliferative activity by 20% in colorectal cancer models .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Hazard classification : While specific GHS data is limited, assume acute toxicity (Category 4) based on structural analogs .
- Protective measures : Use gloves (nitrile), lab coats, and fume hoods. Avoid inhalation/contact with skin.
- Waste disposal : Neutralize with 10% NaOH solution before incineration .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Core modifications :
- Replace pyrido with pyrazolo rings to alter π-π stacking with target proteins .
- Introduce sulfonyl groups (e.g., -SO₂NH₂) to enhance hydrogen bonding .
- Bioisosteres : Substitute chlorine with fluorine to improve metabolic stability without losing potency .
- SAR table :
| Substituent (R) | Enzyme IC₅₀ (µM) | logP | Solubility (mg/mL) |
|---|---|---|---|
| 2,4-Cl | 0.45 | 3.2 | 0.12 |
| 4-NO₂ | 0.38 | 3.5 | 0.08 |
| 4-OCH₃ | 1.20 | 2.8 | 0.25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
